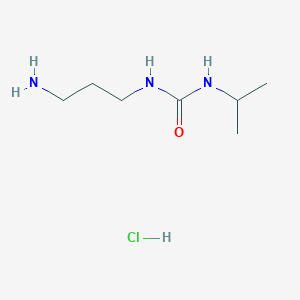
1-(3-Aminopropyl)-3-isopropylurea hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate and chloroacetic acid . Another method involves the radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride .
Molecular Structure Analysis
While specific structural data for 1-(3-Aminopropyl)-3-isopropylurea hydrochloride was not found, related compounds such as 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride and 1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride have been studied .
Chemical Reactions Analysis
In the synthesis of related compounds, reactions were carried out in pure water or saline, and the yield and size of the resulting microgels were influenced by the NaCl concentration and the type of initiator used .
Physical And Chemical Properties Analysis
1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a white, crystalline solid that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Organic Synthesis
“1-(3-Aminopropyl)-3-isopropylurea hydrochloride” serves as a valuable raw material and intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, forming new compounds with potential applications in different fields. For instance, it can react with certain triazolopyrimidines to produce novel heterocyclic compounds, which might have applications in developing new pharmaceuticals .
Pharmaceutical Industry
In the pharmaceutical sector, this compound can be used to synthesize active pharmaceutical ingredients (APIs) and intermediates. The presence of both amine and urea functionalities allows for the creation of a wide range of medicinal compounds, potentially useful in drug design and development for various therapeutic areas .
Agrochemicals
The compound’s reactivity with other chemicals makes it a candidate for creating agrochemicals. It could be used to synthesize compounds with pesticidal or herbicidal properties, contributing to the development of new products that help protect crops and improve agricultural yields .
Dyestuff
In the field of dyestuffs, “1-(3-Aminopropyl)-3-isopropylurea hydrochloride” can be involved in the synthesis of colorants. Its chemical properties may allow it to bind to textiles, providing a basis for creating new dyes with desirable properties such as colorfastness and brightness .
Nanotechnology
Peptides derived from this compound could be used in nanosystems for medical applications, such as diagnosing and managing bacterial sepsis. Due to their biocompatibility and specificity, these peptides can be part of innovative nanotechnology approaches, enhancing the efficacy of diagnostic tools and therapeutic agents .
Polymer Science
The compound can be used in the synthesis of cationic microgels with primary amines through surfactant-free, radical precipitation copolymerization. These microgels have potential applications in drug delivery systems, tissue engineering, and as sensors due to their physicochemical properties .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of action
Compounds with an aminopropyl group, like “1-(3-Aminopropyl)-3-isopropylurea hydrochloride”, often interact with various biological targets. For instance, they can bind to receptors, enzymes, or other proteins within the cell . The exact target would depend on the specific structure of the compound and the biological context.
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound binds to an enzyme, it might inhibit or enhance the enzyme’s activity. This could lead to changes in the biochemical reactions that the enzyme is involved in .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the products of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the aminopropyl group might influence how well the compound is absorbed and distributed within the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For instance, if the compound inhibits an enzyme, this could lead to a decrease in the products of the enzyme’s reactions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
1-(3-aminopropyl)-3-propan-2-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.ClH/c1-6(2)10-7(11)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURIYGVQPUBLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)-3-isopropylurea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



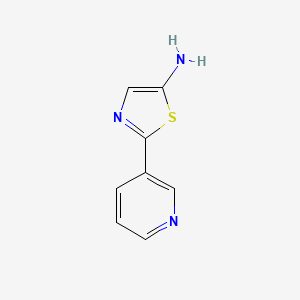

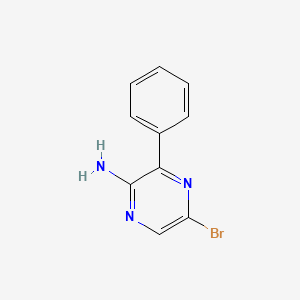
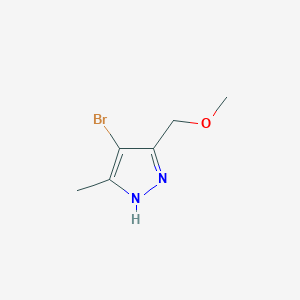

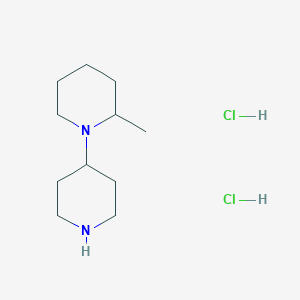
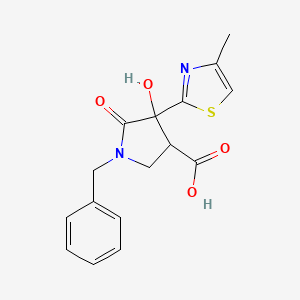
![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
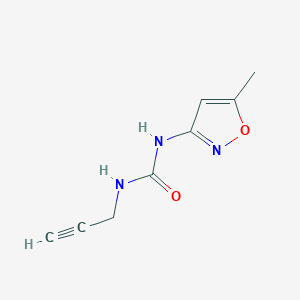

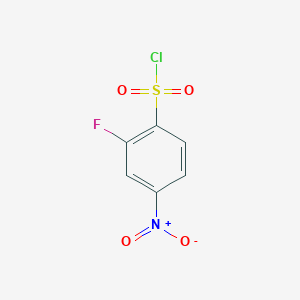

![N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride](/img/structure/B1440253.png)
amine hydrochloride](/img/structure/B1440255.png)